2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid
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Overview
Description
2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and hydroxy group on the phenyl ring and a methyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 2-hydroxy-6-methylbenzoic acid followed by a substitution reaction to introduce the chloro group at the desired position. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-5-oxophenyl)-6-methylbenzoic acid.
Reduction: Formation of 2-(2-Hydroxy-5-hydroxyphenyl)-6-methylbenzoic acid.
Substitution: Formation of 2-(2-Amino-5-hydroxyphenyl)-6-methylbenzoic acid.
Scientific Research Applications
2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-hydroxyphenyl)acetic acid
- 2-(2-Chloro-5-hydroxyphenyl)propanoic acid
- 2-(2-Chloro-5-hydroxyphenyl)butanoic acid
Uniqueness
2-(2-Chloro-5-hydroxyphenyl)-6-methylbenzoic acid is unique due to the presence of the methyl group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
2-(2-chloro-5-hydroxyphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-3-2-4-10(13(8)14(17)18)11-7-9(16)5-6-12(11)15/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBFLUSXHDKKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC(=C2)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690466 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-59-3 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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